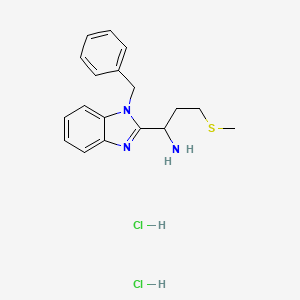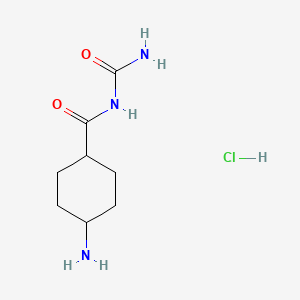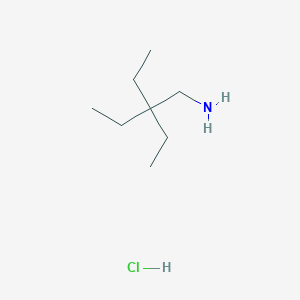
2-Bromo-3-fluoro-5-(methylthio)pyridine
Overview
Description
“2-Bromo-3-fluoro-5-(methylthio)pyridine” is a chemical compound with the empirical formula C6H5BrFNS . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic solvents, dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of “2-Bromo-3-fluoro-5-(methylthio)pyridine” can involve several steps. For instance, it can be prepared from 5-Bromo-2-fluoropyridine via a Suzuki coupling reaction with phenylboronic acid . It can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .Molecular Structure Analysis
The molecular weight of “2-Bromo-3-fluoro-5-(methylthio)pyridine” is 222.08 . Its InChI code is 1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 and its SMILES string is Cc1cc(F)cnc1Br .Chemical Reactions Analysis
“2-Bromo-3-fluoro-5-(methylthio)pyridine” can participate in various chemical reactions. For example, it can act as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
“2-Bromo-3-fluoro-5-(methylthio)pyridine” is a liquid at room temperature . It has a refractive index of 1.540 and a density of 1.598 g/mL at 25 °C .Scientific Research Applications
Regiocontrolled SNAr Reactions
"2-Bromo-3-fluoro-5-(methylthio)pyridine" serves as a key precursor in the synthesis of various heterocyclic compounds, including thieno[2,3-b]pyridines and thieno[3,2-b]pyridines. This is achieved through regiocontrolled nucleophilic aromatic substitution (SNAr) reactions, highlighting its utility in constructing complex molecular architectures. Such methodologies enable the preparation of compounds with potential applications in drug discovery and materials science (Begouin, Peixoto, & Queiroz, 2013).
Synthesis of Pyridines Substituted with Five Different Elements
The compound is part of a broader family of pyridines that have been synthesized with substitutions involving five different elements, excluding hydrogen. These pyridines are synthesized through regioselective and stepwise functional group installation, demonstrating the versatility of pyridine derivatives in organic synthesis and the potential for creating highly functionalized molecules with specific properties (Kieseritzky & Lindström, 2010).
Development of New Synthetic Methodologies
Research has explored the development of novel methodologies for the synthesis of thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations. These studies underscore the importance of "2-Bromo-3-fluoro-5-(methylthio)pyridine" and its derivatives in advancing synthetic strategies, potentially leading to new drugs and materials (Calhelha & Queiroz, 2010).
Catalytic Applications
The compound is also relevant in catalytic applications, such as the Copper(II) mediated C–H methylthiolation of 2-phenyl pyridines. This demonstrates its potential utility in catalysis, particularly in the regioselective introduction of functional groups, which is crucial for the development of pharmaceuticals and agrochemicals (Xiao et al., 2019).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
“2-Bromo-3-fluoro-5-(methylthio)pyridine” can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Future research could explore these and other potential applications of this compound.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
2-Bromo-3-fluoro-5-(methylthio)pyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent. The palladium catalyst undergoes oxidative addition with the electrophilic organic groups, forming a new Pd–C bond. The organoboron reagent, which is nucleophilic, is then transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 2-Bromo-3-fluoro-5-(methylthio)pyridine’s action would depend on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-fluoro-5-(methylthio)pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .
properties
IUPAC Name |
2-bromo-3-fluoro-5-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYAYFMDSKEYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-5-(methylthio)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)
![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)



![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)

